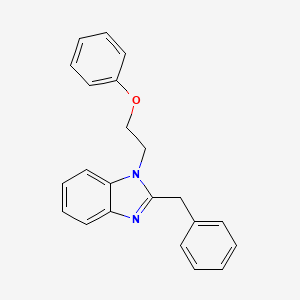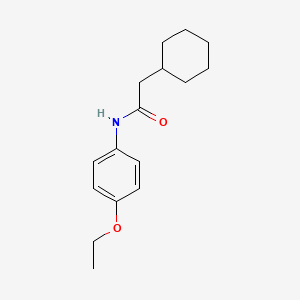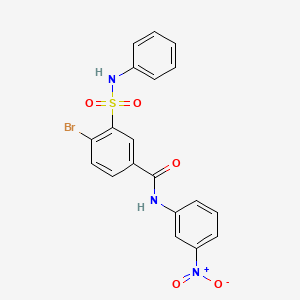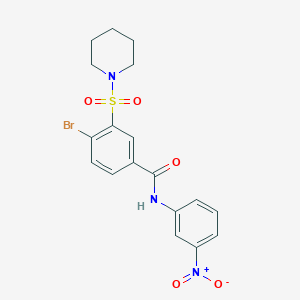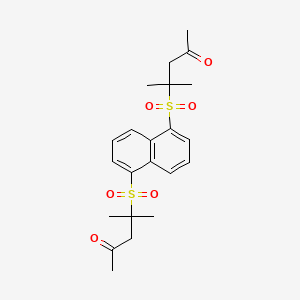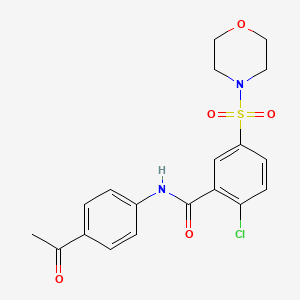
N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in the metabolic regulation of glucose and lipid metabolism. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mechanism of Action
N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically activating it. This leads to an increase in the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). Activation of AMPK by this compound also leads to an increase in fatty acid oxidation and a decrease in lipid synthesis.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. These include an increase in glucose uptake and fatty acid oxidation in skeletal muscle cells, an improvement in glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, and a decrease in hepatic glucose production.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide in lab experiments is that it is a highly specific activator of AMPK and does not activate other kinases. This allows researchers to study the specific effects of AMPK activation on cellular metabolism. However, one limitation of using this compound is that it can have off-target effects at high concentrations, which can complicate data interpretation.
Future Directions
There are a number of future directions for research on N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the potential use of this compound in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies are needed to determine the optimal dosing and delivery methods for this compound in these conditions. Another area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that AMPK activation can inhibit cancer cell proliferation and induce apoptosis, and this compound may have potential as a cancer therapeutic. Finally, further studies are needed to elucidate the long-term effects of this compound on cellular metabolism and to determine if there are any potential side effects associated with chronic use.
Scientific Research Applications
N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications in the treatment of metabolic disorders. Studies have shown that this compound can activate AMPK in a dose-dependent manner and increase glucose uptake in skeletal muscle cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-13(23)14-2-4-15(5-3-14)21-19(24)17-12-16(6-7-18(17)20)28(25,26)22-8-10-27-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUPDVZRALLMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



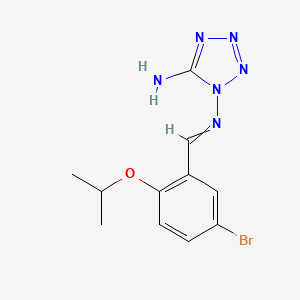
![3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3461472.png)
![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B3461475.png)

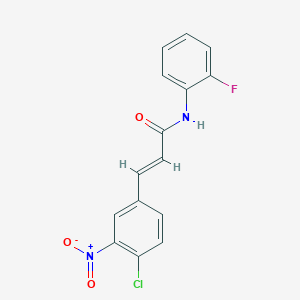
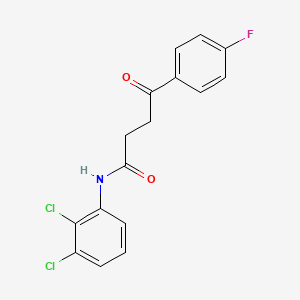
![2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B3461500.png)
![3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3461508.png)
